2-Amino-4-Ethoxybenzothiazol

Übersicht

Beschreibung

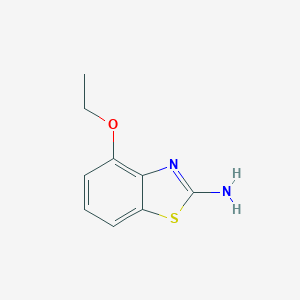

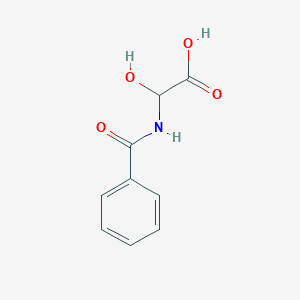

2-Amino-4-ethoxybenzothiazole is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Amino-4-ethoxybenzothiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 623738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4-ethoxybenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-ethoxybenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetische organische Chemie

2-Amino-4-Ethoxybenzothiazol ist eine vielseitige Verbindung, die in der synthetischen organischen Chemie verwendet wird . Das 2-Aminobenzothiazol-Gerüst ist synthetisch zugänglich und hat vielfältige Anwendungen in diesem Bereich . Es dient als Reaktant oder als Reaktionszwischenprodukt zur Bereitstellung verschiedener fusionierter Heterocyclen .

Biologische Bereiche

Die Verbindung findet auch Anwendungen in biologischen Bereichen aufgrund ihrer starken pharmakologischen Aktivitäten . Das 2-Aminobenzothiazol-Gerüst ist faszinierend für vielfältige Anwendungen in biologischen Bereichen .

Pharmazeutika

this compound wird in der Pharmaindustrie weit verbreitet eingesetzt. Seine faszinierenden Eigenschaften und vielfältigen Anwendungen machen es zu einem unschätzbaren Werkzeug für die Untersuchung verschiedener Bereiche, einschließlich der Pharmazeutik.

Materialwissenschaften

Neben der Pharmaindustrie wird die Verbindung auch in der Materialwissenschaft eingesetzt. Seine einzigartigen Eigenschaften machen es für verschiedene Anwendungen in diesem Bereich geeignet.

Organische Synthese

this compound wird in der organischen Synthese verwendet. Es ist eine vielseitige chemische Verbindung, mit der eine große Bandbreite anderer Verbindungen synthetisiert werden kann.

Antibakterielle Mittel

Harnstoff- und Amidderivate von this compound wurden synthetisiert und als potenzielle antibakterielle Mittel untersucht . Diese Derivate haben vielversprechende Ergebnisse gegen mehrere Bakterienstämme gezeigt .

Wirkmechanismus

Target of Action

It’s known that 2-aminobenzothiazole derivatives, which include 2-amino-4-ethoxybenzothiazole, have been found to exhibit potent pharmacological activities . These compounds have been used in the synthesis of various heterocyclic compounds due to their versatile and synthetically accessible scaffolds .

Mode of Action

2-aminobenzothiazole derivatives have been reported to serve as reactants or reaction intermediates for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

Biochemical Pathways

It’s known that 2-aminothiazole derivatives have shown inhibitory activity against a wide range of human cancerous cell lines . , which is a critical signaling pathway in cell proliferation and survival.

Pharmacokinetics

The molecular weight of the compound is 194253, which could potentially influence its bioavailability .

Result of Action

It’s known that 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Action Environment

One study showed that new 2-amino-6-ethoxybenzothiazole derivatives were synthesized and tested for their influence on physical work capacity in mice . Another study showed that 2-amino-4-acetaminoanisole, a similar compound, was degraded from wastewater using a nano-Fe3O4-catalyzed Fenton system .

Biochemische Analyse

Biochemical Properties

The nature of these interactions often depends on the specific functional groups present in the benzothiazole derivative .

Cellular Effects

Some benzothiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzothiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Amino-4-ethoxybenzothiazole at different dosages in animal models have been studied. It was found that certain derivatives of 2-Amino-4-ethoxybenzothiazole were more effective or comparable with well-known actoprotectors at significantly lower doses .

Metabolic Pathways

Benzothiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Benzothiazole derivatives can interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Benzothiazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

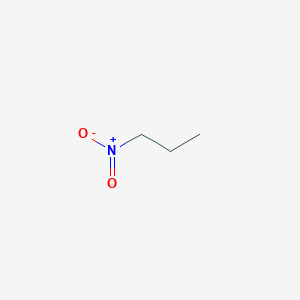

4-ethoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGMOMZRSFGBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166438 | |

| Record name | 2-Amino-4-ethoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15850-79-0 | |

| Record name | 4-Ethoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15850-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-ethoxybenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015850790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-ethoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-ETHOXYBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL9RLY05NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)

![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)